3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride
Description
These substituents enhance lipophilicity and metabolic stability, making such compounds valuable in drug discovery .
The compound’s hydrochloride salt form improves solubility and crystallinity, facilitating handling in synthetic workflows. Its synthesis likely involves halogenation, nucleophilic substitution, or coupling reactions, as seen in analogous fluorinated phenyl derivatives (e.g., 3-fluorophenyl isocyanate in ) .
Properties
Molecular Formula |
C9H8ClF4NO2 |
|---|---|
Molecular Weight |
273.61 g/mol |
IUPAC Name |
2-amino-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7F4NO2.ClH/c10-6-3-5(7(15)4-14)1-2-8(6)16-9(11,12)13;/h1-3H,4,14H2;1H |
InChI Key |
MATQZHZJHXFUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)F)OC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride typically involves multiple steps. One common method starts with the fluorination of a suitable phenacylamine precursor, followed by the introduction of the trifluoromethoxy group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenacylamine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride and related compounds:
*Assumed purity based on analogous compounds in and .
Key Comparison Points
Substituent Effects :
- The trifluoromethoxy group (-OCF₃) in 3-Fluoro-4-(trifluoromethoxy)phenacylamine HCl offers greater electron-withdrawing effects and metabolic resistance compared to -OCH₂CF₃ (QD-1247) or -OCH₃ (), enhancing its stability in biological systems .
- Fluorine at the 3-position improves binding affinity to hydrophobic pockets in target proteins, a feature shared with 3-Fluoro Deschloroketamine () .
Backbone Diversity: The phenacylamine backbone (if analogous to "phenacyl") introduces a ketone group adjacent to the aromatic ring, differing from benzylamine (QD-1247) or cyclohexanone (3-Fluoro Deschloroketamine). This ketone may influence redox properties or serve as a synthetic handle for further derivatization .
Pharmacological Potential: Unlike 3-Fluoro Deschloroketamine, which targets NMDA receptors, the trifluoromethoxy-substituted compound is more likely to be explored in kinase inhibition or G-protein-coupled receptor (GPCR) modulation, as seen in cyclopropyl-methylamine derivatives () .
Synthetic Accessibility :
- Synthesis routes for trifluoromethoxy-substituted compounds often require specialized reagents (e.g., trifluoromethylation agents), as demonstrated in the preparation of HA-1413 (3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline, ) . This contrasts with simpler methoxy or ethoxy derivatives () .
Biological Activity
3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings regarding its biological activity, synthesis methods, and potential applications.
Molecular Formula: C10H8ClF3N2O2
Molecular Weight: 284.63 g/mol
IUPAC Name: 3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride
Synthesis Methods
The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenacylamine hydrochloride typically involves multi-step organic reactions, which may include:
- Fluorination: Introduction of fluorine atoms at specific positions on the phenyl ring.
- Trifluoromethoxylation: Addition of a trifluoromethoxy group, enhancing the compound's lipophilicity and biological activity.
- Formation of Hydrochloride Salt: To enhance solubility and stability, the final product is often converted into its hydrochloride salt form.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures, particularly against resistant strains of bacteria:
- Inhibition of Staphylococcus aureus: Compounds with trifluoromethyl substitutions have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL .
- Mechanism of Action: The mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis, although specific pathways for 3-Fluoro-4-(trifluoromethoxy)phenacylamine remain to be elucidated.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-Fluoro-4-(trifluoromethoxy)phenacylamine | TBD | Antimicrobial |
| 5-chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 | Excellent against MRSA |
Anticancer Activity
Research into related compounds suggests potential anticancer properties, particularly:
- Cytotoxicity Studies: Compounds similar to 3-Fluoro-4-(trifluoromethoxy)phenacylamine have demonstrated selective cytotoxicity against various tumor cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.
Case Studies
-
Study on Fluoro and Trifluoromethyl Derivatives:
- A series of fluoro and trifluoromethyl-substituted compounds were synthesized and tested for their antimicrobial properties. The study revealed that certain derivatives exhibited enhanced activity against resistant bacterial strains, suggesting that structural modifications significantly impact biological efficacy .
-
Comparative Analysis:
- In a comparative study involving various substituted phenacylamines, it was observed that those with trifluoromethoxy groups displayed improved solubility and bioavailability, leading to better therapeutic outcomes in preclinical models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
